依那普利拉

描述

Enalaprilat is the active metabolite of enalapril . It is the first dicarboxylate-containing ACE inhibitor and was developed partly to overcome the limitations of captopril . Unlike enalapril, enalaprilat is not absorbed orally but is given by intravenous injection .

Synthesis Analysis

The design origins of the potent non-mercapto angiotensin-converting enzyme inhibitors enalaprilat and its mono ethyl ester enalapril are described . Lactam analogues of enalaprilat have provided some insight into the conformation of this inhibitor when it is bound to the converting enzyme .Molecular Structure Analysis

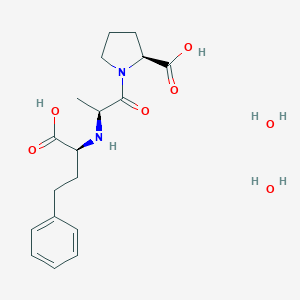

Enalaprilat has a molecular formula of C18H24N2O5 . It is a dicarboxylic acid and a dipeptide . The molecular weight of enalaprilat is 348.4 g/mol .Chemical Reactions Analysis

As a prodrug, enalapril is hydrolyzed in vivo to the active form enalaprilat by various esterases . Peak plasma enalaprilat concentrations occur 2 to 4 hours after oral enalapril administration .Physical And Chemical Properties Analysis

Enalaprilat has a molar refractivity of 90.1±0.3 cm^3 . Its polar surface area is 107 Å^2 and its polarizability is 35.7±0.5 x 10^-24 cm^3 . The density of enalaprilat is 1.3±0.1 g/cm^3 .科学研究应用

Pediatric Heart Failure Management

Enalaprilat has been studied for its pharmacokinetics in children with heart failure due to dilated cardiomyopathy and congestive heart failure . The research focused on using age-appropriate formulations like orodispersible minitablets to improve treatment outcomes in pediatric populations.

Pediatric Hypertension

The drug’s safety and efficacy have been established in adults and it is also labeled for use in children with hypertension . Studies have aimed to assess enalapril and enalaprilat pharmacokinetics as a basis for dose delineation in pediatric patients with hypertension.

Pharmacokinetic Bridging Studies

Enalaprilat has been part of phase II/III open-label, multicenter pharmacokinetic bridging studies . These studies are crucial for understanding the drug’s behavior across different age groups and physiological conditions.

Extemporaneous Formulations

Research has been conducted on the use of extemporaneously prepared oral suspensions from enalapril tablets to provide flexible dosing for pediatric patients, especially in cases where commercial formulations are not suitable .

Acute Hypertension Management

Enalaprilat injection is indicated for the treatment of acute hypertension when oral therapy is not practical . This application is particularly important in hospital settings where rapid control of blood pressure is needed.

Heart Failure in Neonates

The pharmacokinetics of enalaprilat in neonates with heart failure is a specialized area of research, considering the unique physiological characteristics of this age group .

Developmental Pharmacology

Enalaprilat studies contribute to the broader field of developmental pharmacology, which explores how drugs behave differently across various pediatric subpopulations, from preterm newborns to adolescents .

作用机制

Target of Action

It primarily targets the Angiotensin Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid balance .

Pharmacokinetics

Enalapril, the prodrug of enalaprilat, is rapidly biotransformed into enalaprilat in vivo . The onset of action usually occurs within fifteen minutes of administration with the maximum effect occurring within one to four hours . The elimination of enalaprilat is primarily renal, with more than 90 percent of an administered dose recovered in the urine as unchanged drug within 24 hours .

Action Environment

The action of enalaprilat can be influenced by various environmental factors. For instance, renal impairment, particularly creatinine clearance less than 20 mL/min, results in significant accumulation of enalaprilat and necessitates dosage reduction . Additionally, the action of enalaprilat may be affected by the patient’s hydration status, as symptomatic postural hypotension might be anticipated in volume-depleted patients .

安全和危害

Enalaprilat should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured . Rarer adverse effects that are less likely, but should be monitored for, include development of anaphylaxis, hypotension, agranulocytosis, hepatic failure, hyperkalemia, and persistent cough .

未来方向

Enalaprilat injection is used in the management of hypertension when oral therapy is not practical . The most suitable pH or microenvironmental pH range that improved the stability of the EM formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .

属性

IUPAC Name |

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5.2H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);2*1H2/t12-,14-,15-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYVOFLIPYDBGD-MLZQUWKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76420-72-9 (anhydrous) | |

| Record name | Enalaprilat [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084680546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enalaprilat dihydrate | |

CAS RN |

84680-54-6 | |

| Record name | Enalaprilat [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084680546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-[N-[1-(CARBOXY)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE, DIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENALAPRILAT DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV0O7ES0R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

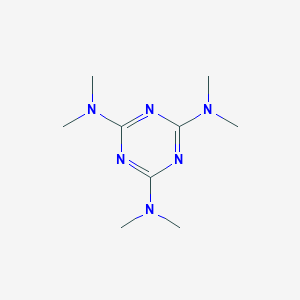

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

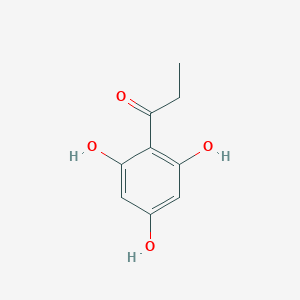

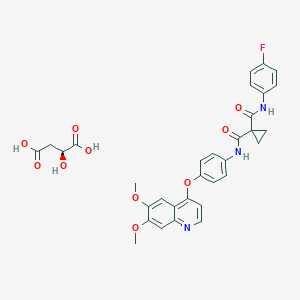

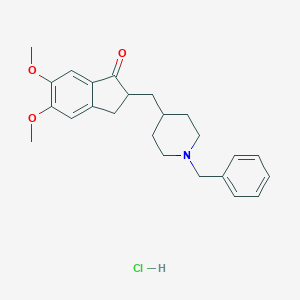

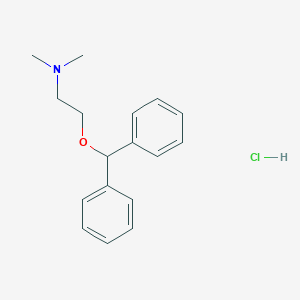

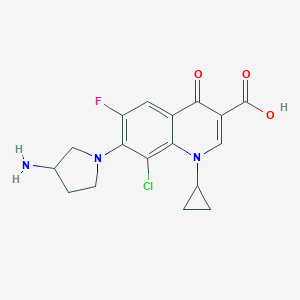

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。